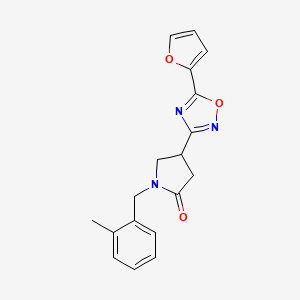
4-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)-1-(2-methylbenzyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)-1-(2-methylbenzyl)pyrrolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of 4-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)-1-(2-methylbenzyl)pyrrolidin-2-one is not fully understood. However, studies suggest that the compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9. It also inhibits the growth of bacteria and fungi by disrupting their cell walls and membranes.
Biochemical and Physiological Effects:
The compound has been shown to have several biochemical and physiological effects. It exhibits antioxidant activity, which can protect cells from oxidative stress. It also has anti-inflammatory properties, which can reduce inflammation and pain. Furthermore, the compound has been shown to have neuroprotective effects, which can protect neurons from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)-1-(2-methylbenzyl)pyrrolidin-2-one is its high potency against cancer cells and microorganisms. It also exhibits low toxicity towards normal cells, making it a promising candidate for drug development. However, the compound has some limitations in lab experiments, including its low solubility in water and its instability under acidic conditions.
Direcciones Futuras
There are several future directions for the research on 4-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)-1-(2-methylbenzyl)pyrrolidin-2-one. One direction is to investigate its potential as a drug delivery system for targeted therapy. Another direction is to study its interactions with metal ions and its potential applications in material science. Additionally, further research is needed to fully understand the mechanism of action of the compound and to optimize its synthesis method for industrial-scale production.
Conclusion:
In conclusion, 4-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)-1-(2-methylbenzyl)pyrrolidin-2-one is a promising compound with potential applications in various fields. Its synthesis method has been optimized, and its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound.
Métodos De Síntesis
The synthesis of 4-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)-1-(2-methylbenzyl)pyrrolidin-2-one involves the reaction of furan-2-carbohydrazide with 2-methylbenzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then treated with chloroacetyl chloride and triethylamine to obtain the final compound. The synthesis method has been optimized to obtain a high yield of the compound with purity greater than 95%.
Aplicaciones Científicas De Investigación
The compound has been extensively studied for its potential applications in medicine, particularly in the treatment of cancer and infectious diseases. Studies have shown that the compound exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. It also has antimicrobial activity against a wide range of bacteria and fungi. Furthermore, the compound has been investigated for its potential as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
4-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]-1-[(2-methylphenyl)methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-5-2-3-6-13(12)10-21-11-14(9-16(21)22)17-19-18(24-20-17)15-7-4-8-23-15/h2-8,14H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKCXMZRNGVLMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CC(CC2=O)C3=NOC(=N3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)-1-(2-methylbenzyl)pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

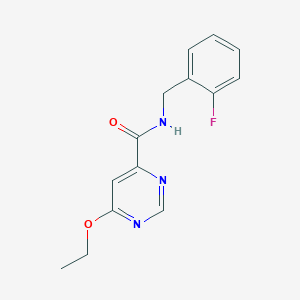
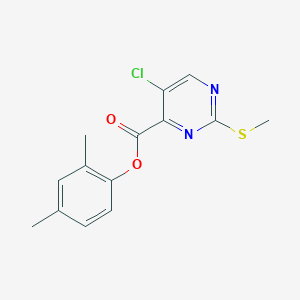
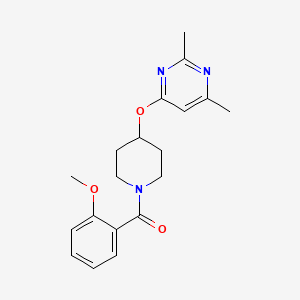
![3-Fluoro-4-[[2-(piperidine-1-carbonyl)morpholin-4-yl]methyl]benzonitrile](/img/structure/B2454906.png)
![2-Methylsulfanyl-N-(2-methyl-2-thiomorpholin-4-ylpropyl)pyrido[4,3-d]pyrimidin-5-amine](/img/structure/B2454907.png)
![ethyl 4-({(Z)-[1-(4-fluorobenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-thieno[3,2-c][1,2]thiazin-3-ylidene]methyl}amino)benzoate](/img/structure/B2454909.png)

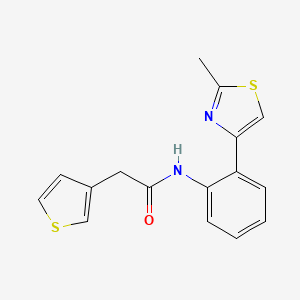
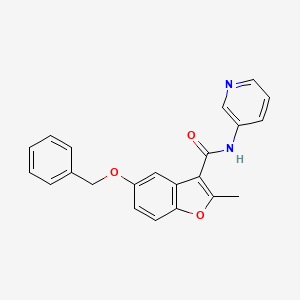
![5-[1-(2,4-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2454916.png)
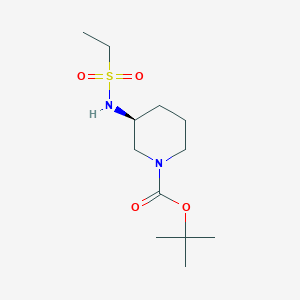
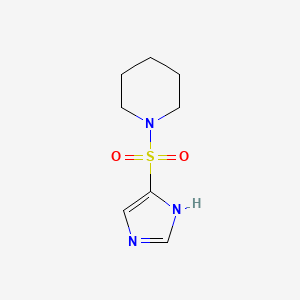
![naphthalen-2-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2454921.png)
triazin-4-one](/img/structure/B2454923.png)